2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring and a thiophene moiety
Scientific Research Applications
2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the thiophene groups through a series of substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thiophene rings can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(naphthalen-1-yl)-N-(thiophen-3-ylmethyl)acetamide
- 2-(naphthalen-1-yl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is unique due to the presence of both thiophene-2-yl and thiophene-3-yl groups, which can impart distinct electronic and steric properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS2/c23-20(13-16-7-3-6-15-5-1-2-8-18(15)16)22-21(17-10-12-24-14-17)19-9-4-11-25-19/h1-12,14,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLKPUDVSRESEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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